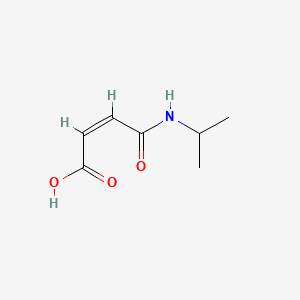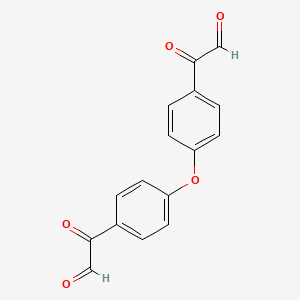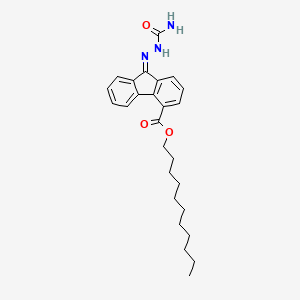
5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate is a complex organic compound that features a combination of bromophenyl, oxadiazole, nitrophenyl, and phenylethanehydrazonothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
The nitrophenyl group can be incorporated through a nitration reaction, typically using a mixture of concentrated sulfuric acid and nitric acid. The phenylethanehydrazonothioate moiety can be synthesized by reacting phenylhydrazine with an appropriate thioester or thiocarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-6-(4-nitrophenyl)-7H-(1,2,4)thiadiazolo(4,5-b)(1,2,4)triazine
- 1,3,5-Tris(4-bromophenyl)benzene
Uniqueness
5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H14BrN5O4S |
|---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-nitroanilino)-2-oxo-2-phenylethanimidothioate |
InChI |
InChI=1S/C22H14BrN5O4S/c23-16-8-4-7-15(13-16)20-25-27-22(32-20)33-21(19(29)14-5-2-1-3-6-14)26-24-17-9-11-18(12-10-17)28(30)31/h1-13,24H/b26-21+ |
InChI Key |
MGLKLLCVVNNSNT-YYADALCUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980891.png)
![4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980898.png)
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980907.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980911.png)
![5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980915.png)


![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980932.png)

![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980938.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11980953.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980954.png)

